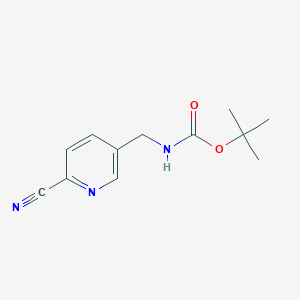

3-(Boc-aminomethyl)-6-cyanopyridine

CAS No.:

Cat. No.: VC4052115

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O2 |

|---|---|

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | tert-butyl N-[(6-cyanopyridin-3-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-9-4-5-10(6-13)14-7-9/h4-5,7H,8H2,1-3H3,(H,15,16) |

| Standard InChI Key | VJMBHARIHIDJMC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CN=C(C=C1)C#N |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a pyridine backbone with two key substituents:

-

A cyano group (-CN) at the 6-position, which introduces electron-withdrawing properties and enhances reactivity in cross-coupling reactions.

-

A Boc-protected aminomethyl group (-CHNHBoc) at the 3-position, where the tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine during synthetic sequences .

The molecular weight is calculated as 233.27 g/mol, with a precise exact mass of 233.1164 Da. The Boc group’s steric bulk influences the compound’s solubility and stability, making it amenable to stepwise synthetic strategies .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 3-(Boc-aminomethyl)-6-cyanopyridine involves multi-step organic transformations, as inferred from related methodologies :

Step 1: Aminomethylation of Pyridine

-

A pyridine derivative undergoes Friedel-Crafts-type alkylation to introduce the aminomethyl group.

-

Example reagents: Chloromethylamine derivatives in the presence of Lewis acids like AlCl .

Step 2: Boc Protection

-

The primary amine is protected using di-tert-butyl dicarbonate (BocO) under basic conditions (e.g., triethylamine in dichloromethane) .

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | BocO, TEA, DCM, 0°C → rt | 70–95 | |

| Cyanation | Pd(PCy), Zn(CN), DMF, 80°C | 44–90 |

Mechanistic Insights

-

Oxidative Addition: Palladium catalysts (e.g., Pd(PCy)) facilitate C-CN bond formation via oxidative addition to the pyridine ring, as demonstrated in analogous systems .

-

Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) cleave the Boc group, regenerating the free amine for subsequent functionalization .

Applications in Pharmaceutical Research

Intermediate in Cognitive Enhancer Synthesis

The compound serves as a precursor in the synthesis of insulin-regulated aminopeptidase (IRAP) inhibitors, which show promise in improving cognitive function. For example:

-

Compound 6a_dia2: An IRAP inhibitor derived from 3-(Boc-aminomethyl)-6-cyanopyridine exhibits an IC of 1.0 µM, highlighting its potency .

Role in Peptide Mimetics

The Boc-protected amine enables controlled peptide coupling reactions, facilitating the construction of:

-

Imidazo[1,5-α]pyridine scaffolds: These mimic α-helical peptide structures, critical in disrupting protein-protein interactions .

Recent Advances and Future Directions

Innovations in Catalysis

Recent studies leverage palladium-NHC complexes to enhance cyanation efficiency, reducing reaction times from hours to minutes .

Expanding Biomedical Applications

Ongoing research explores the compound’s utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume